2-Ethylcyclohexanol
Overview
Description
2-Ethylcyclohexanol is an organic compound with the molecular formula C8H16O. It is a secondary alcohol, characterized by a cyclohexane ring with an ethyl group and a hydroxyl group attached to it. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylcyclohexanol can be synthesized through the hydrogenation of 2-ethylcyclohexanone. This process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 2-ethylcyclohexanone. The reaction is carried out in a hydrogenation reactor where the ketone is exposed to hydrogen gas in the presence of a metal catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-ethylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 2-Ethylcyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
2-Ethylcyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: this compound is employed in the production of plasticizers, lubricants, and fragrances.
Mechanism of Action
The mechanism of action of 2-Ethylcyclohexanol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can undergo oxidation to form ketones, which are key intermediates in many biochemical processes. The hydroxyl group in this compound can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Cyclohexanol: A primary alcohol with a similar structure but without the ethyl group.
2-Methylcyclohexanol: A secondary alcohol with a methyl group instead of an ethyl group.
4-Methylcyclohexanol: Another secondary alcohol with the methyl group positioned differently on the cyclohexane ring.
Uniqueness: 2-Ethylcyclohexanol is unique due to the presence of the ethyl group, which influences its physical and chemical properties. This structural difference can affect its reactivity, boiling point, and solubility compared to similar compounds.
Properties
IUPAC Name |
2-ethylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-7-5-3-4-6-8(7)9/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYUBZHJDXXXQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958650 | |
Record name | 2-Ethylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3760-20-1 | |
Record name | 2-Ethylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3760-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3760-20-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylcyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Ethylcyclohexanol in flavor chemistry?
A1: this compound is a significant volatile flavor compound identified in various food products. Notably, it contributes to the characteristic aroma of foie gras, as revealed through simultaneous distillation extraction (SDE) and analysis by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) [].
Q2: How does the structure of cyclohexanol derivatives, including this compound, influence their self-association behavior in solutions?
A2: Research indicates that the self-association of cyclohexanols in inert solvents like n-heptane and n-decane is significantly influenced by the steric hindrance imposed by substituents on the cyclohexane ring []. For instance, this compound, with an ethyl group at the 2-position, exhibits different self-association tendencies compared to unsubstituted cyclohexanol or those with bulkier substituents. This difference is evident in the apparent molar heat capacity measurements, which reflect the extent of hydrogen bonding between the alcohol molecules [].
Q3: Can this compound be generated from the hydrogenation of lignin depolymerization products?
A3: Yes, research has demonstrated that this compound can be produced through the mild hydrogenation of lignin depolymerization products using a Ni/SiO2 catalyst []. Interestingly, a model compound, 2,3-dihydrobenzofuran, exhibited nearly 100% conversion to this compound with high selectivity (94.6%) at 130°C []. This finding highlights a potential pathway for valorizing lignin, a significant biomass component, into valuable chemicals.
Q4: Are there any studies on the pharmacological properties of compounds structurally similar to this compound?
A4: While specific pharmacological data on this compound is limited in the provided papers, a study investigated the pharmacological effects of a series of structurally related compounds, namely 1-(o-alkylphenyl)-2-methyl and 1-(o-alkylphenyl)-2-ethylcyclohexanols []. Although the specific details of this study are not elaborated upon in the abstract, it indicates the existence of research exploring the potential biological activities of compounds within this chemical space.
Q5: What is the stereochemistry of this compound and its relevance in chemical reactions?
A5: this compound can exist as cis and trans isomers due to the relative positions of the ethyl group and the hydroxyl group on the cyclohexane ring. This stereochemistry plays a crucial role in determining the reactivity and product distribution in chemical reactions involving this compound []. For instance, different stereoisomers may exhibit varying reactivities in reactions like dehydration or oxidation.
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